N-Methyl Lacosamide-d3 is a deuterated form of lacosamide, a compound primarily used in the treatment of epilepsy and neuropathic pain. The introduction of deuterium in the molecular structure enhances the compound's stability and alters its pharmacokinetic properties, making it a valuable tool in pharmacological research and drug development.
N-Methyl Lacosamide-d3 is synthesized from lacosamide, which is derived from the amino acid serine. The synthesis involves specific isotopic labeling techniques to incorporate deuterium into the molecule, allowing for detailed studies in metabolic pathways and drug interactions.
N-Methyl Lacosamide-d3 falls under the categories of pharmaceutical compounds and stable isotope-labeled compounds. It is classified as a neurological agent due to its application in treating seizures and related disorders.
The synthesis of N-Methyl Lacosamide-d3 typically employs methods such as:
The synthesis may involve several steps, including:
The molecular formula for N-Methyl Lacosamide-d3 is C11H14D3N2O2. The presence of deuterium (D) alters the molecular weight and can influence its behavior in biological systems.
N-Methyl Lacosamide-d3 participates in various chemical reactions relevant to pharmacological studies:
Reactions involving N-Methyl Lacosamide-d3 are typically monitored using high-performance liquid chromatography coupled with mass spectrometry, providing insights into its stability and interaction profiles .
N-Methyl Lacosamide-d3 functions similarly to lacosamide by modulating sodium channels in neuronal cells, which helps stabilize hyperexcitable neuronal membranes. The incorporation of deuterium may influence its binding affinity or metabolic stability.
Research indicates that lacosamide, including its deuterated form, enhances slow inactivation of sodium channels, contributing to its anticonvulsant effects. Studies utilizing N-Methyl Lacosamide-d3 can provide detailed insights into these mechanisms through isotopic labeling techniques.
N-Methyl Lacosamide-d3 serves multiple roles in scientific research:
N-Methyl Lacosamide-d₃ is a deuterated analog of the antiepileptic drug lacosamide, featuring strategic substitutions of hydrogen with deuterium at three sites. Its molecular formula is C₁₄H₁₇D₃N₂O₃, with a molecular weight of 267.33 g/mol (calculated from non-deuterated N-Methyl Lacosamide: 264.3 g/mol [2], adjusted for three deuterium atoms). The compound incorporates:
The stereochemistry at the C2 carbon remains (R)-configured, critical for sodium channel binding [1] [6]. Isotopic labeling with deuterium (²H) enables tracing via mass spectrometry and enhances metabolic stability due to the kinetic isotope effect.
Table 1: Key Structural Parameters of N-Methyl Lacosamide-d₃
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇D₃N₂O₃ |
Molecular Weight | 267.33 g/mol |
CAS Registry Number | Not assigned (Parent N-Methyl: 2742962-60-1) [2] |
Deuterium Positions | Methoxy group (–OCD₃) |
Chiral Center | (R)-configuration at C2 |
Systematic IUPAC Name:(2R)-2-[(N-Methylacetamido)-d₃]-3-methoxy-N-(phenylmethyl)propanamide
Accepted Synonyms:
The nomenclature explicitly denotes:
N-Methyl Lacosamide-d₃ diverges structurally and functionally from lacosamide (C₁₃H₁₈N₂O₃, MW 250.29 g/mol [6]):
Structural Modifications:
Functional Implications:
Table 2: Comparative Analysis with Lacosamide and N-Methyl Analog
Parameter | Lacosamide [6] | N-Methyl Lacosamide [2] | N-Methyl Lacosamide-d₃ |
---|---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₄H₂₀N₂O₃ | C₁₄H₁₇D₃N₂O₃ |
Molecular Weight | 250.29 g/mol | 264.32 g/mol | 267.33 g/mol |
Key Functional Groups | –NHCOCH₃, –OCH₃ | –N(CH₃)COCH₃, –OCH₃ | –N(CH₃)COCH₃, –OCD₃ |
CAS Registry No. | 175481-36-4 | 2742962-60-1 | Not assigned |
Substitution Site:Deuterium atoms are exclusively located in the methoxy group (–OCD₃), confirmed by the molecular formula C₁₄H₁₇D₃N₂O₃ [1]. This positions deuterium at metabolically vulnerable sites where oxidative demethylation occurs.
Stability Implications:
Table 3: Deuterium Substitution Characteristics
Aspect | Detail |
---|---|
Labeled Position | Methoxy group (–OCD₃) |
Deuteration Degree | Tri-deuterated (d₃) |
Bond Dissociation Energy | C–D: ~465 kJ/mol (vs. C–H: ~420 kJ/mol) |
Metabolic Stability | Enhanced resistance to CYP450-mediated O-demethylation |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: